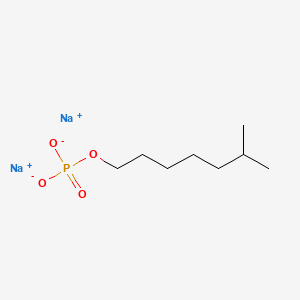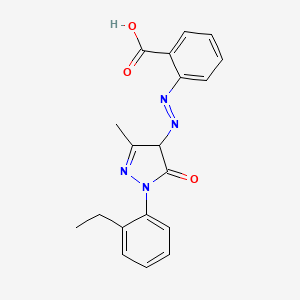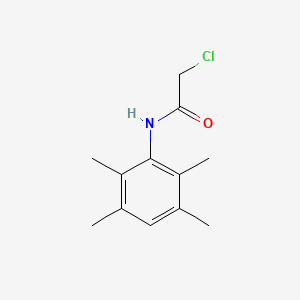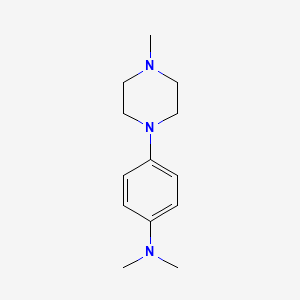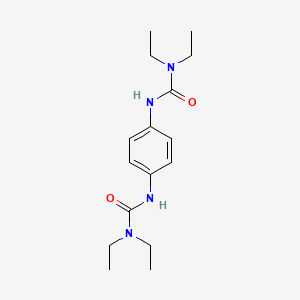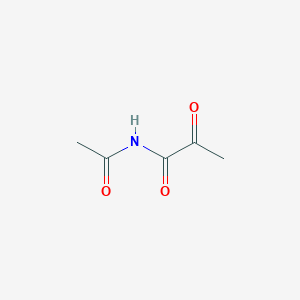![molecular formula C14H14N2S B14481192 3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile CAS No. 65101-03-3](/img/structure/B14481192.png)
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a thiabicyclo[2.2.2]octane core, which is a bicyclic system containing sulfur, and an anilino group, which is a derivative of aniline.
Méthodes De Préparation
The synthesis of 3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation typically include sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anilino group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.
Industry: In the industrial sector, it may be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are studied to understand how it exerts its effects at the molecular level.
Comparaison Avec Des Composés Similaires
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile can be compared with other similar compounds, such as:
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound also has a bicyclic structure but differs in the presence of a carboxylic acid group instead of a carbonitrile group.
3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Similar in structure but with an amino group instead of an anilino group.
8-Azabicyclo[3.2.1]octane: This compound has a different bicyclic core and is used in the synthesis of tropane alkaloids.
The uniqueness of 3-Anilino-2-thiabicyclo[22
Propriétés
Numéro CAS |
65101-03-3 |
|---|---|
Formule moléculaire |
C14H14N2S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
3-anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile |
InChI |
InChI=1S/C14H14N2S/c15-10-14(16-12-4-2-1-3-5-12)11-6-8-13(17-14)9-7-11/h1-6,8,11,13,16H,7,9H2 |
Clé InChI |
XMNYOMUOIYJDMG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1C(S2)(C#N)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


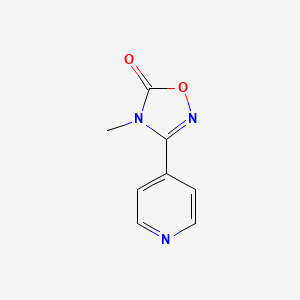
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
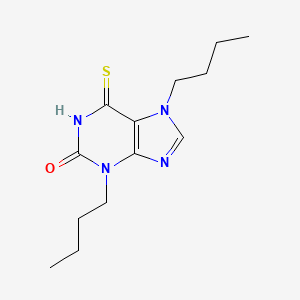
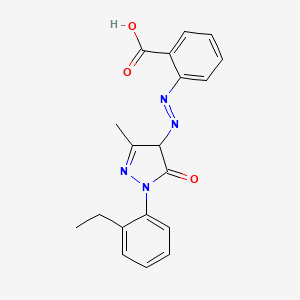
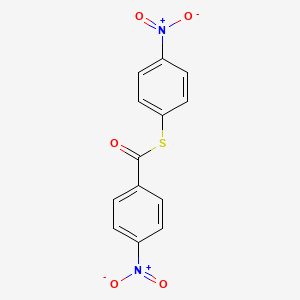

![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
